Quinic acid, TMS

Description

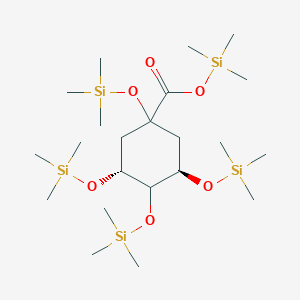

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H52O6Si5 |

|---|---|

Poids moléculaire |

553.1 g/mol |

Nom IUPAC |

trimethylsilyl (3R,5R)-1,3,4,5-tetrakis(trimethylsilyloxy)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C22H52O6Si5/c1-29(2,3)24-18-16-22(28-33(13,14)15,21(23)27-32(10,11)12)17-19(25-30(4,5)6)20(18)26-31(7,8)9/h18-20H,16-17H2,1-15H3/t18-,19-,20?,22?/m1/s1 |

Clé InChI |

DBCLHKSGLLGXOV-NDUMYTTKSA-N |

SMILES isomérique |

C[Si](C)(C)O[C@@H]1CC(C[C@H](C1O[Si](C)(C)C)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |

SMILES canonique |

C[Si](C)(C)OC1CC(CC(C1O[Si](C)(C)C)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |

Origine du produit |

United States |

Synthetic Strategies and Chemical Transformations Involving Quinic Acid, Tms

Methods for Trimethylsilyl (B98337) Derivatization

The successful trimethylsilylation of quinic acid hinges on the appropriate selection of silylating reagents and the optimization of reaction conditions to ensure complete derivatization and the stability of the resulting TMS derivative.

Selection of Silylation Reagents

A variety of silylating reagents are available for the derivatization of active hydrogen-containing compounds like quinic acid. The choice of reagent depends on factors such as the reactivity of the functional groups, the desired reaction conditions, and the analytical technique to be employed.

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) : BSTFA is a powerful and commonly used silylating agent for a wide range of compounds, including carboxylic acids and alcohols, making it suitable for the derivatization of quinic acid. nih.gov It reacts to form volatile byproducts, which is advantageous in chromatographic analysis. nih.gov For compounds that are difficult to silylate, the reactivity of BSTFA can be enhanced by the addition of a catalyst such as trimethylchlorosilane (TMCS). researchgate.net

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : MSTFA is considered the most volatile of the trimethylsilyl amide reagents. nih.gov This characteristic is particularly beneficial in GC-MS analysis as its byproducts are less likely to interfere with the detection of early eluting compounds. researchgate.net MSTFA is a very strong TMS donor and can be used to directly silylate amine hydrochlorides and amino acids. nih.gov

Trimethylchlorosilane (TMCS) : TMCS is rarely used alone as a primary silylating reagent but is frequently employed as a catalyst in conjunction with other reagents like BSTFA or MSTFA. nih.govtuni.fi Its addition increases the reactivity of the primary silylating agent, facilitating the derivatization of sterically hindered hydroxyl groups. nih.gov The byproduct of reactions involving TMCS is hydrochloric acid. nih.gov

Trimethylsilyl cyanide (TMSCN) : TMSCN has been evaluated as a robust derivatization reagent for complex metabolite mixtures. nih.gov Studies have shown that for a range of metabolites, including organic acids, derivatization with TMSCN can result in significantly higher peak intensities and greater sensitivity compared to MSTFA. nih.gov Furthermore, TMSCN-based silylation has been reported to produce fewer artifact peaks and demonstrate higher reaction speed. nih.gov

A comparative study on the derivatization of a standard mixture of 35 metabolites, which included organic acids, found that methoximation followed by TMSCN (M-TMSCN) derivatization led to up to five times higher peak intensities compared to methoximation followed by MSTFA (M-MSTFA). nih.gov For direct silylation, the TMSCN method was found to be up to 54 times more sensitive than MSTFA. nih.gov

Optimization of Derivatization Reaction Conditions

The efficiency of the trimethylsilylation of quinic acid is significantly influenced by the reaction conditions. Optimization of parameters such as temperature, reaction time, solvent system, and the use of catalysts is crucial for achieving complete and reproducible derivatization.

Temperature and Time:

A comprehensive study that optimized derivatization conditions for 70 contaminants of emerging concern, including quinic acid, identified BSTFA with 1% TMCS as the most effective reagent. nih.gov The study proposed different derivatization protocols based on the compounds being analyzed. For a group of compounds including quinic acid, a derivatization protocol of heating at 70°C for 90 minutes was suggested. nih.gov In general, silylation reactions are often carried out at temperatures ranging from 60°C to 80°C for 15 to 90 minutes to ensure the reaction goes to completion. nih.govresearchgate.net

Solvent Systems:

The choice of solvent can influence the solubility of quinic acid and the kinetics of the silylation reaction. Polar aprotic solvents are commonly used to facilitate the reaction.

Pyridine : Pyridine is a frequently used solvent in silylation reactions as it can also act as an acid scavenger, neutralizing the hydrochloric acid byproduct generated when TMCS is used as a catalyst. sigmaaldrich.com

Acetonitrile : Acetonitrile is another suitable polar aprotic solvent for silylation reactions.

N,N-Dimethylformamide (DMF) : DMF is also a common solvent for these derivatization reactions. researchgate.net

In many instances, the silylating reagent itself can act as the solvent, especially when used in a significant excess. sigmaaldrich.com

Catalysts:

As previously mentioned, catalysts are often employed to enhance the reactivity of the primary silylating reagent, particularly for sterically hindered functional groups.

Trimethylchlorosilane (TMCS) : The addition of a small percentage of TMCS (typically 1-10%) to reagents like BSTFA or MSTFA is a common practice to increase their silylating power. researchgate.net A study found that BSTFA combined with 1% TMCS provided the best derivatization yield for a large suite of compounds, including quinic acid. nih.gov

The following table summarizes the optimized derivatization conditions for quinic acid based on available research:

Optimized Derivatization Conditions for Quinic Acid

| Parameter | Recommended Condition | Source |

|---|---|---|

| Silylating Reagent | BSTFA + 1% TMCS | nih.gov |

| Temperature | 70°C | nih.gov |

| Time | 90 minutes | nih.gov |

| Solvent | Pyridine, Acetonitrile, or DMF | researchgate.netsigmaaldrich.com |

Evaluation of Trimethylsilyl Derivative Stability

The stability of the trimethylsilyl derivative of quinic acid is a critical factor for obtaining accurate and reproducible analytical results, particularly in high-throughput settings where samples may be stored for a period before analysis.

Research has indicated that the trimethylsilyl derivative of quinic acid exhibits limited short-term stability. In a study evaluating the stability of 70 trimethylsilylated compounds, the TMS derivative of quinic acid was found to be unstable when stored in ethyl acetate (B1210297) at 25°C for 28 days. nih.gov This instability highlights the importance of analyzing derivatized samples containing quinic acid promptly.

For longer-term storage, temperature plays a crucial role in maintaining the integrity of the quinic acid TMS derivative. The same stability study recommended storing derivatized samples at -18°C for up to 20 weeks to ensure the stability of the TMS derivatives. nih.gov At this temperature, the degradation of the derivatives is significantly slowed.

Repeated freeze-thaw cycles can lead to the degradation of trimethylsilyl derivatives. The study on 70 contaminants of emerging concern observed that the most significant hydrolytic breakdown of TMS derivatives occurred during repeated freeze-thaw cycles. nih.gov It was recommended to limit the number of freeze-thaw cycles to no more than two to maintain at least 80% of the initial concentration of the TMS derivatives. nih.gov

The following table provides a summary of the stability of quinic acid TMS under different conditions:

Stability of Quinic Acid, TMS Derivative

| Condition | Stability | Recommendations | Source |

|---|---|---|---|

| Short-Term (28 days at 25°C in Ethyl Acetate) | Unstable | Analyze promptly after derivatization. | nih.gov |

| Long-Term Storage | Stable for up to 20 weeks at -18°C | Store samples at -18°C for extended periods. | nih.gov |

| Freeze-Thaw Cycles | Significant degradation observed | Limit to a maximum of two freeze-thaw cycles. | nih.gov |

Quinic Acid as a Chiral Scaffold and Building Block in Organic Synthesis

(-)-Quinic acid, a readily available and inexpensive natural product, serves as a valuable starting material in the chiral pool for organic synthesis. organic-chemistry.org Its densely functionalized cyclohexane (B81311) core, featuring four stereocenters, makes it an attractive scaffold for the synthesis of complex natural products and bioactive molecules. organic-chemistry.orgmdpi.com The strategic manipulation of its hydroxyl and carboxylic acid groups, often involving TMS protection, allows chemists to access a diverse range of chiral building blocks. organic-chemistry.org

Given the multiple hydroxyl groups on the quinic acid ring, selective protection is paramount for achieving regiocontrol in subsequent reactions. The formation of cyclic acetals, such as acetonides, across vicinal diols is a common and effective strategy. In the synthesis of various quinic acid derivatives, 2,2-dimethoxypropane (B42991) is frequently used in the presence of an acid catalyst to protect the cis-diols at the C-4 and C-5 positions. rsc.orgmasterorganicchemistry.com This strategy leaves the other hydroxyl groups available for further functionalization.

The protection of trans-1,2-diols can be more challenging, but specialized methods involving the formation of 1,2-diacetals have been developed. rsc.org These strategies are crucial in oligosaccharide and natural product synthesis and can be applied to quinic acid derivatives to differentiate between its various diol functionalities. rsc.orgacs.org The selective protection not only masks reactive groups but can also conformationally lock the cyclohexane ring, influencing the stereochemical outcome of subsequent reactions on the scaffold.

An enantiodivergent synthesis is a powerful strategy that allows for the preparation of both enantiomers of a target molecule from a single chiral precursor. Quinic acid has been successfully employed in such approaches. A notable example is the total synthesis of both (+)- and (−)-dragmacidin F. nih.gov Researchers developed distinct synthetic routes for each enantiomer starting from the same D-(−)-quinic acid. nih.gov Although the routes were unique, they shared key transformations, including oxidative carbocyclization and late-stage Neber rearrangements. nih.gov This work underscores the versatility of quinic acid as a chiral building block, enabling access to enantiomeric pairs of complex targets without needing to source the enantiomer of the starting material. nih.gov

Advanced Reaction Methodologies Applied to Quinic Acid Derivatives

The application of modern synthetic reactions to TMS-protected quinic acid and its derivatives has enabled the construction of intricate molecular architectures. These methodologies leverage the unique functionality and stereochemistry of the quinic acid scaffold.

Oxidative cleavage reactions are a powerful tool for ring-opening and functional group manipulation. The vicinal diol (1,2-diol) moieties present in the quinic acid structure are susceptible to oxidative C-C bond cleavage. masterorganicchemistry.com Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate can be used to break the carbon-carbon bond between the two hydroxyl-bearing carbons, typically resulting in the formation of two carbonyl groups (aldehydes or ketones). masterorganicchemistry.com This reaction can be used to deconstruct the cyclohexane ring of quinic acid derivatives at specific points, yielding highly functionalized, acyclic chiral fragments that can be used in further synthetic endeavors.

The migration of silyl (B83357) protecting groups between hydroxyl functions is a well-documented phenomenon that can be exploited for synthetic advantage. In derivatives of quinic acid, intramolecular O,O-silyl group migrations have been methodically studied as a tool for structural diversification. nih.govnih.gov The ease of migration depends on the specific silyl group and the reaction conditions, particularly the choice of base. nih.gov

Research has shown that in a trisilylated quinic acid-derived cyclitol, silyl groups can migrate between adjacent hydroxyl positions. nih.gov For example, treatment with a base like imidazole (B134444) can induce a 2-O→1-O and a 5-O→4-O migration. nih.gov The steric bulk of the silyl group plays a key role; bulkier groups like tert-butyldiphenylsilyl (TBDPS) were found to migrate more readily than the less bulky tert-butyldimethylsilyl (TBDMS) group under certain conditions. nih.gov This controlled migration allows for the selective unmasking of specific hydroxyl groups, providing a strategic route to different isomers and intermediates for divergent synthesis. nih.gov For example, the diol obtained after a double silyl group migration was utilized in the first total synthesis of a metabolite from the African ant Crematogaster nigriceps. nih.gov

Table 1: Effect of Base and Silyl Group on O,O-Silyl Migration in a Quinic Acid Derivative

This table is adapted from research on O,O-silyl group migrations in quinic acid derivatives, illustrating the conversion of a starting diol (1) to its isomeric form (2) under various basic conditions. nih.gov

| Entry | Silyl Group | Base (equiv.) | Solvent | Time (h) | Conversion to Isomer 2 (%) |

| 1 | TBDPS | Imidazole (2.0) | DMF | 6 | >95 |

| 2 | TBDMS | Imidazole (2.0) | DMF | 6 | >95 |

| 3 | TBDPS | DMAP (2.0) | DMF | 24 | 90 |

| 4 | TBDMS | DMAP (2.0) | DMF | 24 | 20 |

| 5 | TBDPS | Et₃N (2.0) | DMF | 24 | No Reaction |

| 6 | TBDMS | Et₃N (2.0) | DMF | 24 | No Reaction |

Cross-Electrophile Coupling in Quinic Acid-Derived Enantiopure Building Blocks

The synthetic utility of quinic acid lies in its dense stereochemical information, which can be translated into valuable chiral synthons. A key breakthrough in this area involves the preparation of an α-iodoenone, an electrophilic building block, from quinic acid. While the specific use of trimethylsilyl (TMS) as a protecting group for the hydroxyl functionalities of quinic acid is a common strategy to enhance solubility and facilitate various chemical transformations, a notable recent study highlights a synthetic pathway that proceeds through other protecting group strategies to arrive at a key α-iodoenone intermediate. This enantiomerically pure building block has been shown to participate in a significant cross-electrophile coupling reaction.

In a noteworthy example, a research group has detailed the multigram-scale synthesis of a complex tetrahydrocarbazole derivative. Current time information in North Somerset, GB. The key step in this synthesis is a cross-electrophile coupling reaction between an α-iodoenone, derived from quinic acid, and o-iodonitrobenzene. Current time information in North Somerset, GB. This reaction proceeds with high efficiency, demonstrating the robustness of the cross-electrophile coupling methodology in the context of complex molecule synthesis.

Advanced Analytical Methodologies Utilizing Quinic Acid, Tms Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) for Quinic Acid, TMS Analysis

GC-MS is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like quinic acid, derivatization to their TMS ethers is a standard procedure. chemrxiv.orgglsciences.com This process involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to create more volatile derivatives suitable for GC analysis. oup.commassbank.eu

Targeted GC-MS methods are employed for the precise and sensitive quantification of specific compounds, including quinic acid TMS derivatives. These methods offer high accuracy and precision, especially when using stable isotope-labeled internal standards. oup.com In targeted analysis, the mass spectrometer is set to monitor specific ions characteristic of the quinic acid TMS derivative, which enhances the selectivity and sensitivity of the measurement. This approach is particularly useful for quantifying quinic acid in various matrices where it is a known component of interest. creative-proteomics.com The selection of specific ions for monitoring is based on the fragmentation pattern of the quinic acid TMS derivative in the mass spectrometer.

A common approach involves using a triple quadrupole GC-MS/MS system in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix. shimadzu.com

Untargeted metabolomics with GC-MS aims to detect and relatively quantify a wide range of metabolites in a sample to gain a comprehensive overview of the metabolic state. chemrxiv.org This approach is valuable for discovering unexpected metabolic changes in response to various stimuli. In the context of quinic acid, untargeted profiling can reveal its presence and fluctuations in complex biological matrices like plant extracts, food, and biological fluids. biorxiv.orgresearchgate.net

For instance, GC-MS-based untargeted metabolite profiling has been used to identify variations in the levels of quinic acid, along with other metabolites like amino acids, organic acids, and sugars, in different species of Ocimum (basil). biorxiv.orgbiorxiv.org Similarly, such methods have been applied to discriminate tobacco leaves from different geographical origins based on their metabolic profiles, where quinic acid was one of the identified metabolites. researchgate.net The process typically involves a derivatization step, often methoximation followed by trimethylsilylation, to analyze a broad range of compounds. biorxiv.org

Developing and validating analytical methods for quinic acid TMS in diverse sample types is crucial for ensuring the reliability of the results. The validation process typically assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.commdpi.com

Plant Extracts: In plant extracts, GC-MS methods for quinic acid TMS have been developed to study plant physiology and metabolism. For example, methods have been optimized for citrus leaves to identify potential biomarkers for diseases like Huanglongbing (HLB). cabidigitallibrary.org The extraction and derivatization protocols are tailored to the specific plant matrix to achieve optimal recovery and minimize interferences. cabidigitallibrary.org

Food: In food analysis, GC-MS is used for quality control and to assess the chemical composition. For instance, the organic acid profile, including quinic acid, in fruits like jaboticaba has been determined using GC after TMS derivatization. scielo.br Validation of these methods ensures that the quantification of compounds influencing flavor and nutritional value is accurate. chromatographyonline.com

Biological Fluids: The analysis of quinic acid TMS in biological fluids is important in pharmacokinetic and metabolomic studies. While less common than in plant and food analysis, GC-MS methods can be adapted for matrices like urine and plasma. oup.com Careful sample preparation is required to remove proteins and other interfering substances before derivatization and analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often combined with a clean-up step, is a popular sample preparation approach for complex matrices before GC-MS/MS analysis. chromatographyonline.com

The identification of quinic acid TMS and other metabolites in GC-MS analysis is greatly facilitated by the use of retention indices (RI) and mass spectral libraries. oup.comlcms.cz Retention indices standardize retention times relative to a series of n-alkanes, allowing for more reliable compound identification across different instruments and laboratories. oup.comnist.gov

Mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, contain a vast collection of electron ionization (EI) mass spectra. nist.govresearchgate.netnih.gov By comparing the experimentally obtained mass spectrum of an unknown compound with the spectra in the library, a probable identification can be made. For quinic acid TMS, its characteristic mass spectrum can be matched against library entries for confirmation. massbank.eu

The combination of retention indices and mass spectral matching significantly increases the confidence in compound identification in complex chromatograms generated during untargeted metabolomics studies. oup.com

Interactive Data Table: Retention Indices for Quinic Acid TMS Derivatives

This table provides retention index (RI) data for quinic acid TMS derivatives on different GC columns, which is crucial for its identification in complex mixtures.

| Column Type | Active Phase | Retention Index (I) | Reference |

| Capillary | DB-5MS | 1853.8 | Jonsson, Johansson, et al., 2005 nist.gov |

| Capillary | RTX-5Sil MS | 1854.9 | Wagner, Sefkow, et al., 2003 nist.gov |

| Capillary | HP-5 | 1900 | Isidorov, Lech, et al., 2008 nist.gov |

| Capillary | 5%-phenyl-95%-dimethylpolysiloxane | 1842.69 | Human Metabolome Database hmdb.ca |

| Capillary | CP-SIL 8 CB LOW BLEED/MS | 1839.882 | MassBank massbank.eu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complementary Analysis

While GC-MS is a powerful tool, LC-MS offers a complementary approach for the analysis of quinic acid and its derivatives, particularly for compounds that are not easily volatilized or for applications requiring higher sensitivity. creative-proteomics.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for quantifying compounds in complex matrices. nih.gov This method is particularly advantageous for analyzing underivatized quinic acid and its various conjugated forms.

LC-MS/MS methods, often utilizing a triple quadrupole mass spectrometer, can achieve very low detection limits, sometimes in the sub-ng/mL range. creative-proteomics.com This makes it ideal for trace-level analysis in samples like biological fluids and food products. creative-proteomics.comnih.gov For instance, an ultra-fast high-performance LC-ESI-MS/MS method was developed for the rapid analysis and quantification of caffeoylquinic acid derivatives in artichoke with detection limits as low as 0.06 ng/mL for some analytes. nih.gov The high selectivity of LC-MS/MS minimizes matrix effects, which can be a challenge in complex samples. nih.gov

Interactive Data Table: LC-MS/MS Quantification of Quinic Acid and its Derivatives

This table summarizes the performance of various LC-MS/MS methods for the quantification of quinic acid and related compounds.

| Analyte(s) | Matrix | LC-MS/MS System | Limit of Quantification (LOQ) | Reference |

| Quinic acid and metabolites | General | Agilent 6495C Triple Quadrupole LC/MS | < 0.5 ng/mL | Creative Proteomics creative-proteomics.com |

| Caffeoylquinic acid derivatives | Artichoke | Triple-quadrupole MS | 0.06 - 0.3 ng/mL | PubMed nih.gov |

| Quinic acid, Chlorogenic acid, Rosmarinic acid | Nepeta nuda subsp. Lydiae | Shimadzu LCMS-8040 | 224 ± 11 ppb (quinic acid) | Tundis et al., 2016 japsonline.com |

| Phenolic compounds including quinic acid | Various | Not specified | Not specified | Molecules nih.gov |

Comparison and Integration of GC-MS and LC-MS Data for Comprehensive Profiling

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical platforms for the comprehensive profiling of metabolites in biological samples. nih.gov The integration of data from both techniques is often essential for a complete understanding of the metabolome, as each technique has its own strengths and is suited for different types of molecules. nih.govresearchgate.net

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like quinic acid, a derivatization step to increase volatility is necessary. lcms.cz Trimethylsilylation is a common derivatization technique where active hydrogen atoms in hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) group, rendering the molecule more volatile and thermally stable for GC analysis. oregonstate.eduoup.com GC-MS analysis of TMS-derivatized quinic acid allows for its separation from other derivatized compounds and provides a characteristic mass spectrum for identification. lcms.czoregonstate.edu For instance, in the analysis of carrot samples, TMS-derivatized quinic acid was successfully identified using GC-MS. researchgate.net

LC-MS, on the other hand, is ideal for the analysis of polar and non-volatile compounds without the need for derivatization. researchgate.netlcms.cz It is a highly effective technique for separating, identifying, and quantifying a wide range of quinic acid derivatives in complex mixtures. acs.org For example, LC-MS/MS has been used to identify numerous caffeoylquinic acid derivatives in various plant extracts. mdpi.combiorxiv.org The technique provides valuable information on the molecular mass and fragmentation patterns of the compounds, which aids in their structural elucidation. mdpi.comnih.gov

The complementary nature of GC-MS and LC-MS makes their integrated use highly advantageous for comprehensive metabolite profiling. nih.govresearchgate.net While GC-MS, after derivatization, can effectively analyze the core quinic acid structure and other primary metabolites, LC-MS excels at characterizing the diverse range of its polar and often larger derivatives, such as chlorogenic acids and other caffeoylquinic acid esters. creative-proteomics.comresearchgate.net By combining the data from both platforms, researchers can obtain a more complete picture of the quinic acid metabolome within a biological system. For example, a study on capsicum ripening utilized both GC-MS for screening potential markers and LC-MS for enhanced characterization of selected metabolites, including those related to quinic acid. jst.go.jp

Advanced Spectroscopic Characterization of Quinic Acid and its Derivatives

Beyond mass spectrometry, a suite of advanced spectroscopic techniques is employed to provide detailed structural and stereochemical information about quinic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in a molecule, respectively. humanjournals.com

For quinic acid, ¹H NMR spectra reveal the number of different types of protons, their chemical shifts, and their coupling patterns (splitting), which helps in determining the connectivity of atoms. researchgate.net The vicinal coupling constants obtained from ¹H NMR are particularly useful in establishing the conformation of the six-membered ring of quinic acid. researchgate.net

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their functional groups. researchgate.net The complete assignment of both ¹H and ¹³C NMR spectra is crucial for the unambiguous characterization of quinic acid and its derivatives. researchgate.net For instance, detailed ¹H and ¹³C NMR data have been reported for a series of 23 quinic acid derivatives, allowing for the determination of their conformations. researchgate.net The chemical shifts for quinic acid have been recorded in D₂O, with ¹³C signals appearing at δ 184.157, 79.735, 77.943, 73.149, 69.713, 43.415, and 40.110 ppm, and ¹H signals at δ 4.131, 4.008, 3.538, 2.038, and 1.950 ppm. bmrb.io

| NMR Data for Quinic Acid in D₂O | |

| Nucleus | Chemical Shift (ppm) |

| ¹³C | 184.157, 79.735, 77.943, 73.149, 69.713, 43.415, 40.110 bmrb.io |

| ¹H | 4.131, 4.008, 3.538, 2.038, 1.950 bmrb.io |

Vibrational Spectroscopy (FTIR, FT-Raman)

FTIR spectroscopy of quinic acid shows characteristic absorption bands. For example, the intense band between 1085 and 1050 cm⁻¹ can be attributed to the axial C-O deformation vibration. rsdjournal.org The band between 1420 and 1330 cm⁻¹ is ascribed to O-H angular deformation, and the region from 1300 to 1000 cm⁻¹ is assigned to C-O-C ester bond vibrations in its derivatives. rsdjournal.org

FT-Raman spectroscopy is a complementary technique to FTIR. nih.gov Studies have assigned the characteristic vibrational bands for quinic acid, as well as its derivatives like chlorogenic acid and caffeic acid, primarily in the 700 to 1700 cm⁻¹ region. nih.gov A systematic approach using FT-Raman has been developed to differentiate between various phenolic compounds, including derivatives of quinic acid. wallonie.be

| Characteristic Vibrational Bands for Quinic Acid and its Derivatives | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-O axial deformation (Quinic Acid) | 1085-1050 rsdjournal.org |

| O-H angular deformation (Quinic Acid) | 1420-1330 rsdjournal.org |

| C-O-C ester bond vibration (Derivatives) | 1300-1000 rsdjournal.org |

| Characteristic bands (Quinic, Chlorogenic, Caffeic acids) | 700-1700 nih.gov |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. mdpi.com Since quinic acid possesses asymmetric carbon atoms, it is optically active and can be studied by ECD. humanjournals.comnih.gov

The experimental ECD spectrum of a quinic acid derivative can be compared with the theoretically calculated spectrum to establish its absolute stereochemistry. mdpi.comnih.gov This approach has been successfully used to identify the absolute configurations of new acyl-quinic acids and other complex derivatives. nih.govresearchgate.netacs.org For example, the absolute configurations of newly isolated acyl-quinic acids from Acanthopanax gracilistylus were determined by comparing their experimental and calculated ECD spectra. nih.gov Theoretical calculations of the ECD spectra for different isomers of quinic acid have been performed to understand their chiroptical properties. humanjournals.com

Computational and Theoretical Investigations of Quinic Acid and Its Trimethylsilyl Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate structural and electronic properties of molecules like quinic acid and its derivatives. These computational methods provide a theoretical framework to understand and predict molecular behavior at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) has been effectively used to study the structural and electronic characteristics of quinic acid. Theoretical investigations have focused on different isomeric forms of quinic acid, revealing insights into their relative stabilities. For instance, two primary isomers, which differ in the orientation of the carboxyl and hydroxyl groups, have been analyzed. humanjournals.comresearchgate.net One isomer is found to be more stable in the gas phase, while the other exhibits greater stability in aqueous solutions. humanjournals.comhumanjournals.comnih.gov

The electronic properties, such as atomic charges (Mulliken, MK, and NPA), bond orders, and frontier molecular orbitals (HOMO and LUMO), have been calculated to understand the reactivity and stability of these isomers. humanjournals.comresearchgate.net Frontier orbital analysis has shown that the isomer more stable in the gas phase is significantly more reactive in both gas and solution phases, which helps to explain its higher solvation energy. humanjournals.com These fundamental calculations provide a basis for understanding the behavior of quinic acid and, by extension, its trimethylsilyl (B98337) (TMS) derivatives in various chemical environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra, Rotatory Strengths)

Computational methods are powerful in predicting spectroscopic data, which is crucial for structural elucidation. For quinic acid, DFT calculations have been employed to predict 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. humanjournals.comcore.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose, with tetramethylsilane (B1202638) (TMS) serving as the reference standard. humanjournals.comcore.ac.uk The calculated chemical shifts often show strong correlation with experimental data, aiding in the assignment of signals to specific atoms within the molecule. humanjournals.comcore.ac.ukacs.org

Furthermore, Time-Dependent DFT (TD-DFT) calculations have been utilized to predict the ultraviolet-visible (UV-Vis) and electronic circular dichroism (ECD) spectra of quinic acid in solution. humanjournals.com These theoretical spectra have demonstrated good agreement with experimental measurements, helping to confirm the absolute configurations of the isomers. humanjournals.comresearchgate.net The prediction of rotatory strengths through these methods is particularly valuable for characterizing chiral molecules like quinic acid. humanjournals.com

Conformational Analysis and Stability of Isomeric Forms

The conformational landscape of quinic acid and its stereoisomers is critical to its chemical and biological function. DFT calculations have been instrumental in determining the relative stabilities of various quinic acid stereoisomers. core.ac.uk Studies have shown that a specific enantiomeric pair of quinic acid is the most stable, with other isomers like neo-quinic, cis-quinic, and muco-quinic acids being less stable by several kcal/mol. core.ac.uk

Detailed conformational analyses of two key isomers of quinic acid, differing by the cis/trans orientation of the carboxyl group's hydroxyl, have been performed. humanjournals.comhumanjournals.comnih.gov These studies revealed that while one isomer (C1, trans) is more stable in the gas phase, the other (C2, cis) is more stable in an aqueous solution. humanjournals.comhumanjournals.comnih.gov This reversal of stability is attributed to differences in solvation energy and volume expansion in solution. humanjournals.comnih.gov Such analyses are crucial for understanding why certain conformations or isomers are preferentially found in natural products. humanjournals.com While extensive research exists for quinic acid, similar detailed conformational studies on its various silylated derivatives are an area for further investigation. units.itresearchgate.net

| Stereoisomer | Relative Energy (kcal/mol) |

|---|---|

| (-)-Quinic acid / (+)-Quinic acid | 0.00 (Global Minimum) |

| neo-Quinic acid | 4.82 |

| cis-Quinic acid | ~6 |

| muco-Quinic acid | ~6 |

| (-)-epi-Quinic acid / (+)-epi-Quinic acid | ~6 |

| scyllo-Quinic acid | ~6 |

Calculation of Molecular Electrostatic Potentials, Stabilization, and Solvation Energies

To gain a deeper understanding of intermolecular interactions and reactivity, researchers calculate properties like the Molecular Electrostatic Potential (MEP), stabilization energies, and solvation energies. For quinic acid, MEP surfaces have been computed to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. humanjournals.comresearchgate.net These maps show distinct colorations for different isomers, which can be correlated with their reactivity indexes. humanjournals.com

Stabilization and solvation energies are key to explaining the conformational preferences of quinic acid isomers in different environments. Calculations have shown that although one isomer has a lower energy in the gas phase, its significantly higher solvation energy in an aqueous medium explains why it is not the form typically found in nature. humanjournals.comunits.it The corrected solvation energy, which accounts for non-electrostatic terms and zero-point vibrational energy (ZPVE), is lower for the isomer that is prevalent in solution. humanjournals.com

| Parameter | Gas Phase (kJ/mol) | Aqueous Solution (kJ/mol) |

|---|---|---|

| Energy Difference (Uncorrected) | 9.18 | 5.51 |

| Energy Difference (ZPVE Corrected) | 7.60 | 32.0 |

Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to rationalize and predict the outcomes of chemical reactions. For quinic acid and its derivatives, theoretical studies have been crucial in understanding complex reaction pathways, such as deoxygenation.

Rationalization of Deoxygenation Mechanisms

The selective removal of hydroxyl groups (deoxygenation) from quinic acid is a synthetically valuable transformation for creating chiral building blocks. tuni.fi Theoretical studies, often in conjunction with experimental work like deuteration experiments, have been used to rationalize the mechanisms of these reactions. acs.org

One area of focus has been the borane-catalyzed hydrosilylation of quinic acid derivatives. acs.orgjyu.fi Computational studies help to understand the role of intermediates, such as silyloxonium ions, in determining the stereoselectivity of the reaction. acs.orgresearchgate.net By modeling the reaction pathways, researchers can explain why certain products are formed and diversify reaction conditions to access different defunctionalized fragments. acs.orgjyu.fi These theoretical investigations have been applied to quinic acid derivatives where vicinal mesylate and silyl (B83357) ether groups are installed, creating a system poised for stereoselective deoxygenation. acs.org The insights gained from these computational models are critical for the strategic design of synthetic routes starting from biomass-derived molecules like quinic acid. tuni.firesearchgate.net

Selectivity Studies in Hydrosilylation Reactions

Computational studies have been instrumental in understanding the selectivity observed in the hydrosilylation of quinic acid derivatives. Research into the deoxygenative functionalization of a quinic acid derivative, specifically involving the installation of vicinal mesylate and silyl ether groups, has shown that the system is prone to stereoselective borane-catalyzed hydrosilylation. nih.govacs.orgacs.org The selectivity of this transformation, which proceeds through a three-membered silyloxonium ion intermediate, was rationalized using a combination of deuteration experiments and computational analysis. nih.govacs.orgacs.orgresearchgate.net

These theoretical investigations are crucial for predicting and explaining the outcomes of such reactions, allowing for the diversification of reaction conditions to construct various defunctionalized chiral fragments from quinic acid. nih.govacs.orgacs.org The success and high stereoselectivity of these deoxygenation reactions, catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), depend significantly on the protecting groups used. acs.org Computational modeling helps to elucidate the electronic and steric parameters that govern the regioselective cleavage of C-O bonds, thereby expanding the array of valuable chiral molecules that can be derived from renewable resources like quinic acid. acs.orgtuni.fi

Computational Modeling in Analytical Chemistry Applications

Computational modeling plays a pivotal role in the rational design and optimization of molecularly imprinted polymers (MIPs) for the selective extraction of specific analytes from complex matrices. mdpi.comresearchgate.net In the case of quinic acid, computational studies have been successfully employed to optimize the pre-polymerization complex, which is a critical step in creating effective MIPs. mdpi.comresearchgate.net This approach allows for the determination of the most suitable functional monomer and the optimal molar ratio between the template molecule (quinic acid) and the monomer before synthesis begins. mdpi.comresearchgate.net

One significant study focused on developing MIPs for the selective extraction of quinic acid from coffee bean extract. mdpi.comnih.gov Computational modeling was used to evaluate three different functional monomers: allylamine (B125299), methacrylic acid (MAA), and 4-vinylpyridine (B31050) (4-VP). mdpi.comresearchgate.netnih.gov The goal was to identify the monomer that would form the most stable complex with the quinic acid template in the chosen solvent, which simplifies the calculations by not considering the cross-linker's influence. mdpi.com

The computational results guided the synthesis of different MIPs, with the template-to-monomer ratio for each being based on the optimal ratio predicted by the modeling. mdpi.comnih.gov Subsequent experimental validation through equilibrium rebinding studies confirmed the computational predictions. The MIP synthesized using 4-vinylpyridine (MIP C) at a template-to-monomer ratio of 1:5 demonstrated superior binding performance compared to the polymers made with allylamine or methacrylic acid. mdpi.comnih.gov

This computationally-designed MIP exhibited high selectivity for quinic acid over its structurally similar analogues, such as caffeic acid and chlorogenic acid, which are also present in coffee. mdpi.comnih.gov When applied as a sorbent in molecularly imprinted solid-phase extraction (MISPE), the optimized polymer successfully retrieved a high percentage of quinic acid from an aqueous coffee extract while significantly reducing the co-extraction of other components. mdpi.comresearchgate.netnih.gov

Data Tables

Table 1: Computational and Experimental Comparison of Functional Monomers for Quinic Acid MIPs

| Functional Monomer | Computationally Determined Optimal Template:Monomer Ratio | Experimental Binding Performance |

| Allylamine | 1:6 | Lower |

| Methacrylic Acid (MAA) | 1:4 | Moderate |

| 4-Vinylpyridine (4-VP) | 1:5 | Highest |

This table summarizes the findings from a study where computational modeling was used to predict the optimal monomer ratios, which were then synthesized and tested experimentally. The MIP using 4-VP showed the best binding capacity. mdpi.comresearchgate.netnih.gov

Table 2: Selectivity of Optimized MIP (4-VP based) for Quinic Acid Extraction

| Compound | Recovery from Equimolar Mixture (%) |

| Quinic Acid | 82.30 ± 5.58 |

| Caffeic Acid | 23.71 ± 2.85 |

| Chlorogenic Acid | 33.41 ± 0.90 |

This table demonstrates the selective performance of the computationally optimized MIP in extracting quinic acid from a mixture containing its common analogues. The recovery of quinic acid is significantly higher. magnusconferences.com

Table 3: Recovery of Quinic Acid from Coffee Extract using MISPE

| Sample | Recovery of Quinic Acid (%) |

| Aqueous Coffee Extract | 81.918 ± 3.027 |

This table shows the high retrieval rate of quinic acid from a complex natural matrix using the molecularly imprinted solid-phase extraction (MISPE) method developed with the aid of computational modeling. mdpi.comresearchgate.netnih.gov

Role of Quinic Acid, Tms Derivatives in Metabolomics Research

Metabolite Profiling within the Shikimate Pathway

The trimethylsilyl (B98337) (TMS) derivative of quinic acid is instrumental for metabolite profiling studies focused on the shikimate pathway. This pathway is fundamental for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous secondary metabolites. creative-proteomics.comresearchgate.net By using GC-MS to analyze quinic acid-TMS and other related TMS-derivatized metabolites, researchers can obtain a snapshot of the pathway's activity.

Key metabolites that are often analyzed alongside quinic acid in this context include:

Shikimic acid : The central intermediate of the pathway.

3-Dehydroquinic acid : The precursor to quinic acid and shikimic acid. creative-proteomics.com

Chlorogenic acid : An ester of caffeic acid and quinic acid, representing a significant downstream product. creative-proteomics.com

Gallic acid and Protocatechuic acid : Derivatives of 3-dehydroshikimate that can accumulate under certain conditions, such as herbicide application. researchgate.net

In one study, GC-MS analysis of TMS derivatives was used to detect the production of 3-dehydroquinate (B1236863) (DHQ) and other intermediates in cell extracts, with quinic acid added as an internal standard to quantify the amounts produced. aropath.org This approach allows for a detailed investigation of the enzymatic steps and regulatory points within the shikimate pathway.

Comparative Metabolomics Studies across Experimental Conditions

The analysis of quinic acid, TMS derivatives is a valuable tool in comparative metabolomics, where the goal is to identify differences in metabolite profiles across various conditions. These studies can shed light on how organisms respond to genetic modifications, developmental changes, or environmental stimuli.

For instance, a study on eggplant resistance to Western flower thrips utilized a GC-MS-based metabolomics approach. nih.gov By comparing the metabolite profiles of thrips-resistant and susceptible cultivars, researchers identified significantly higher levels of quinic acid in the resistant plants. nih.gov This finding, coupled with transcriptomic data, pointed to the role of the starch and sucrose (B13894) metabolic pathway, where quinic acid is a by-product, in the plant's defense mechanism. nih.gov

Another comparative study profiled the metabolomes of different whole-grain cereals (wheat, barley, oat, and rye) using GC-MS. researchgate.net This research identified a wide range of metabolites, including organic acids like quinic acid, providing a detailed chemical fingerprint for each cereal. researchgate.net Such comparative analyses are crucial for understanding the unique biochemical composition of different species and cultivars.

Table 1: Examples of Comparative Metabolomics Studies Utilizing Quinic Acid Analysis

| Research Area | Experimental Conditions Compared | Key Finding Related to Quinic Acid | Reference |

| Plant Defense | Thrips-resistant vs. Thrips-susceptible eggplant cultivars | Higher abundance of quinic acid was identified in the resistant cultivar, suggesting its role in defense against pests. | nih.gov |

| Cereal Chemistry | Metabolome profiles of wheat, barley, oat, and rye | Quinic acid was identified as part of the distinct metabolic signature of each cereal grain. | researchgate.net |

| Herbicide Effects | Pea roots treated with glyphosate (B1671968) vs. untreated controls | Glyphosate treatment led to the accumulation of quinic acid and its derivatives. | researchgate.net |

Metabolic Flux Analysis and Turnover Dynamics

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. rsc.org Stable isotope labeling, often with ¹³C, is a core component of MFA. rsc.orgbiorxiv.org In this approach, a labeled substrate is introduced into the system, and the incorporation of the isotope into downstream metabolites is tracked over time.

The analysis of quinic acid, TMS derivatives by GC-MS is essential for determining its isotopic labeling pattern, which in turn informs flux calculations. creative-proteomics.com This allows researchers to understand the dynamic turnover of the quinic acid pool and its contribution to various biosynthetic pathways. creative-proteomics.com For example, by tracing the flow of ¹³C from labeled precursors, MFA can elucidate the partitioning of carbon between the main shikimate pathway and its side branches, such as the one leading to quinic acid. researchgate.net This provides a quantitative understanding of how metabolic networks are regulated and respond to changes. elifesciences.orgplos.org

Application in Quality Control and Quality Prediction of Natural Product-Derived Samples

The quantification of quinic acid and its derivatives serves as an important quality marker for various natural products. Its concentration can impact the flavor and authenticity of foods and beverages. creative-proteomics.comresearchgate.net

Coffee : Quinic acid contributes to the acidity and bitterness of coffee. Its concentration, along with that of its lactone form, quinide, changes during the roasting process and can be monitored by GC-MS to ensure consistent quality. researchgate.net

Fruit Juices : Quinic acid is naturally present in fruits like apples. Its detection can be used as a marker to identify the adulteration of more expensive juices, such as pomegranate juice, with cheaper alternatives like apple juice. researchgate.net

Herbal Products : In traditional medicine, the chemical composition of herbal extracts is critical for their efficacy. Analysis of compounds like caffeoylquinic acids in products such as Lonicera species helps in their standardization and quality control. rsc.org

Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS analysis of TMS derivatives provides a highly accurate method for quantifying quinic acid in these complex matrices, ensuring product quality and authenticity. researchgate.net

Research on Quinic Acid's Involvement in Lipid Metabolism and Gut Microbiota Interactions (in Model Organisms)

Recent research has explored the role of quinic acid in modulating lipid metabolism and its interaction with the gut microbiota, particularly in the context of metabolic diseases like atherosclerosis.

A study using ApoE⁻/⁻ mice, a model for atherosclerosis, demonstrated that quinic acid administration could inhibit the development of atherosclerotic plaques. nih.govnih.gov The research indicated that quinic acid achieves this by regulating gut-liver lipid metabolism and reducing chronic vascular inflammation. nih.govnih.govresearchgate.net

Key findings from this research include:

Gut Microbiota Modulation : Quinic acid altered the composition of the gut microbiota, reducing the abundance of certain bacteria like Streptococcus danieliae and promoting others such as Lactobacillus intestinalis. nih.gov

TMAO Reduction : It inhibited the production of trimethylamine (B31210) (TMA) by the gut microbiota and its subsequent conversion to trimethylamine N-oxide (TMAO) in the liver. nih.govnih.gov TMAO is a metabolite linked to an increased risk of atherosclerosis. mdpi.com

Lipid Metabolism Regulation : Quinic acid influenced the expression of genes involved in cholesterol metabolism in the liver, promoting the uptake of LDL cholesterol. nih.gov

These effects appear to be mediated, at least in part, through the HMGB1/SREBP2 signaling pathway. nih.govnih.gov This research highlights a novel mechanism by which a plant-derived compound can influence host health through its interaction with the gut microbiome and its subsequent impact on metabolic pathways.

Quinic Acid Derivatives in Natural Product Chemistry Research

Isolation and Structural Elucidation of Novel Quinic Acid Derivatives from Natural Sources

The quest for new bioactive compounds has led researchers to explore various natural sources for novel quinic acid derivatives. Chromatographic separation techniques are commonly employed to isolate these compounds from plant extracts. For instance, from the aerial parts of the invasive plant Ageratina adenophora, a novel quinic acid derivative, 5-O-trans-o-coumaroylquinic acid methyl ester, was isolated along with three known derivatives: chlorogenic acid methyl ester, macranthoin F, and macranthoin G. researchgate.net The structures of these compounds were elucidated using extensive spectroscopic analysis, including 1D- and 2D-NMR techniques. researchgate.net

Similarly, chromatographic separation of a crude extract from the Mongolian medicinal plant Scorzonera divaricata yielded two new quinic acid derivatives, feruloylpodospermic acids A and B. acs.org These compounds feature a feruloyl group and two dihydrocaffeoyl substituents. Their structures were unambiguously established using NMR spectroscopy and mass spectrometry. acs.org

In another study, two new monocaffeoylquinic acid (MCQA) derivatives, 3-O-malonyl-5-O-caffeoylquinic acid and 4-O-caffeoyl-5-O-malonylquinic acid, were isolated from the fruits of Solanum incanum. sci-hub.sesci-hub.se The identification of these and other novel quinic acid derivatives highlights the structural diversity of this class of compounds in the plant kingdom. sci-hub.sesci-hub.se The structural characterization of reaction products from quinic acid, its lactone, and chlorogenic acid with Strecker aldehydes in roasted coffee has also been achieved through synthesis, isolation, and structural elucidation via UPLC–TOF-MS and NMR techniques. acs.org

Biosynthetic Pathways and Metabolic Interconnections Involving Quinic Acid (e.g., Hydroxycinnamoyl-Quinic Acids, Chlorogenic Acids)

Quinic acid and its derivatives are synthesized in plants and some microorganisms through the shikimate pathway. mdpi.com This pathway is central to the biosynthesis of aromatic amino acids and a wide array of secondary metabolites. annualreviews.orgresearchgate.netnih.gov Hydroxycinnamoyl-quinic acids (HCQAs), such as chlorogenic acid, are esters formed from the combination of a hydroxycinnamic acid (like caffeic acid, ferulic acid, or p-coumaric acid) and (-)-quinic acid. mdpi.comnih.gov

The biosynthesis of chlorogenic acid, the ester of caffeic acid and quinic acid, serves as an intermediate in lignin (B12514952) biosynthesis. nih.govwikipedia.org The process begins with the conversion of glucose into phosphoenolpyruvate (B93156) and D-erythrose 4-phosphate, which then enter the shikimate pathway to form chorismate. nih.gov Chorismate is a precursor to L-phenylalanine, a key starting material for the phenylpropanoid pathway. nih.govmdpi.com

There are several proposed pathways for the biosynthesis of HCQAs. mdpi.comfrontiersin.org One major route involves the esterification of quinic acid with the CoA ester of a hydroxycinnamic acid, such as p-coumaroyl-CoA or caffeoyl-CoA, a reaction catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT). mdpi.com Another pathway suggests the hydroxylation of p-coumaroyl-quinic acid to produce chlorogenic acid. frontiersin.org The biosynthesis of these compounds is a complex process with multiple interconnected enzymatic steps, leading to a variety of structurally diverse derivatives. mdpi.comresearchgate.net

Quinic Acid as a Biosynthetic Precursor for Aromatic Amino Acids and Secondary Metabolites (e.g., Alkaloids, Flavonoids, Phenylpropanoids, Lignins)

Quinic acid, via the shikimate pathway, is a fundamental precursor for a vast array of primary and secondary metabolites in plants. annualreviews.orgnih.gov The shikimate pathway ultimately leads to the formation of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. annualreviews.orgresearchgate.net These amino acids are not only essential for protein synthesis but also serve as the building blocks for numerous other compounds. annualreviews.org

Phenylalanine is the entry point into the phenylpropanoid pathway, which generates a wide variety of secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids. annualreviews.orgmdpi.com These compounds play crucial roles in plant defense, structure, and signaling. For example, lignin, a complex polymer derived from phenylpropanoid precursors, provides structural support to the plant cell wall. wikipedia.org

Furthermore, the intermediates of the shikimate pathway, including quinic acid, can be diverted to produce other important compounds. researchgate.net For instance, some alkaloids, a diverse group of nitrogen-containing natural products, are derived from aromatic amino acids. annualreviews.org The complexation of alkaloids with compounds like hydroxycinnamoyl quinate esters is a strategy used by some plants to store these potentially toxic compounds. nih.gov This highlights the central role of quinic acid metabolism in the intricate network of plant biochemistry. nih.govgoogle.com

Investigations of Biological Activities and Structure-Activity Relationships of Quinic Acid Derivatives (in vitro and Model Organism Studies)

Quinic acid and its derivatives have been the subject of numerous studies investigating their biological activities. These compounds exhibit a broad spectrum of effects, including anti-inflammatory, antioxidant, and other protective activities. nih.govresearchgate.net

Anti-inflammatory Activity (e.g., NF-κB Inhibition in Cell Lines)

Several quinic acid derivatives have demonstrated significant anti-inflammatory properties. researchgate.net A key mechanism underlying this activity is the inhibition of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB). researchgate.netuthsc.edunih.gov Esters of quinic acid found in hot water extracts of Uncaria tomentosa (Cat's Claw) have been shown to exert anti-inflammatory effects through NF-κB inhibition. researchgate.netuthsc.edunih.govuthsc.edu

In one study, novel synthetic quinic acid amides were found to be potent inhibitors of NF-κB in A549 human lung epithelial cells stimulated with TNF-α. researchgate.netnih.gov Structure-activity relationship (SAR) studies revealed that amide substitution at the carboxylic acid position of quinic acid yielded potent inhibitors, with the N-propyl amide derivative being particularly effective. researchgate.netuthsc.edu Interestingly, acetylation of the hydroxyl groups on the quinic acid core reduced the NF-κB inhibitory activity, suggesting the importance of these free hydroxyl groups for activity. researchgate.netuthsc.edunih.gov These quinic acid amides were also found to be non-toxic at the concentrations tested. researchgate.netuthsc.edunih.gov Other studies have also reported the anti-inflammatory activity of quinic acid derivatives from various plant sources, often linked to NF-κB inhibition. mdpi.com

Antioxidant Potential and Oxidative Stress Response (e.g., in vitro assays, C. elegans models)

Quinic acid and its derivatives are well-known for their antioxidant properties. researchgate.net Many of these compounds are effective radical scavengers, a property often attributed to their phenolic moieties, such as the caffeoyl group in chlorogenic acid. researchgate.netacs.orgsci-hub.sesci-hub.se The antioxidant activity of various quinic acid derivatives has been evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netacs.org

The nematode Caenorhabditis elegans has emerged as a valuable model organism for studying the in vivo antioxidant effects of natural products. mdpi.com Studies have shown that quinic acid can improve the survival of C. elegans under conditions of oxidative stress induced by agents like hydrogen peroxide. researchgate.netresearchgate.netnih.gov Quinic acid treatment has been shown to upregulate the expression of stress-responsive genes, such as daf-16 and its downstream target sod-3, and to activate the SKN-1/Nrf2 pathway, which is involved in detoxification and cellular protection. researchgate.netmdpi.comnih.gov This leads to a reduction in reactive oxygen species (ROS) levels and increased stress resistance in the worms. researchgate.netnih.gov The antioxidant activities of extracts containing quinic acid derivatives have also been demonstrated in C. elegans. ekb.eg

Structure-activity relationship studies on caffeoylquinic acids have indicated that the number and position of caffeoyl groups attached to the quinic acid core are important for their antioxidant and other biological activities. nih.gove-fas.org For instance, it has been suggested that a greater number of caffeoyl groups leads to higher activity in accelerating ATP production, which can be beneficial in conditions of cellular stress. nih.gov

Other Biological Activities in Model Organisms (e.g., Survival under Deleterious Conditions in C. elegans)

Beyond its antioxidant effects, quinic acid has been shown to improve the survival of C. elegans under other deleterious conditions, such as heat stress. researchgate.netbiomarkerinc.com Treatment with quinic acid was found to increase the survival of wild-type worms exposed to high temperatures. researchgate.netbiomarkerinc.com This effect was associated with the upregulation of the heat shock protein gene hsp-16.2. researchgate.netmdpi.combiomarkerinc.com

Furthermore, quinic acid has been investigated for its potential neuroprotective effects in C. elegans models of neurodegenerative diseases like Huntington's disease. researchgate.netnih.gov Research has shown that quinic acid can reduce the formation of protein aggregates associated with these conditions, suggesting a potential therapeutic role for this natural compound. researchgate.netnih.gov

Future Directions and Emerging Research Areas

Development of Next-Generation Derivatization Techniques

The analysis of quinic acid by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates derivatization to increase its volatility, with trimethylsilylation (TMS) being a common method. mdpi.comsemanticscholar.org This process involves replacing active hydrogen atoms on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) group [–Si(CH3)3]. mdpi.com Standard silylating agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comsemanticscholar.org However, current techniques present challenges, such as the moisture sensitivity of TMS reagents, which requires strictly anhydrous conditions, and the potential instability of the resulting derivatives over time. mdpi.comsemanticscholar.orgrsc.org

Future research is focused on developing next-generation derivatization techniques that overcome these limitations. The goals are to enhance reaction efficiency, improve derivative stability, and expand the range of detectable metabolites. Key areas of development include:

Automated Derivatization: Fully automated protocols are being developed to improve reproducibility and throughput, minimizing manual handling errors and variability between batches. mdpi.comsemanticscholar.org

Novel Reagents: Research into new silylating agents aims to produce more stable derivatives. For instance, bulkier reagents like N‐methyl‐N‐(tert‐butyldimethylsilyl)trifluoroacetamide (MTBSTFA) yield derivatives that are less prone to hydrolysis and produce characteristic ions ([M – 57]+) in mass spectrometry that can aid in compound identification. rsc.org

Alternative Chemistries: Exploration of alternative derivatization chemistries, such as alkylation with alkyl chloroformates, is ongoing. While these methods are fast and can be performed in aqueous media, they are currently less versatile than silylation and lack comprehensive mass spectral libraries for compound identification. rsc.org

Optimized Reaction Conditions: Studies are systematically investigating reaction conditions, such as temperature and time, for both methoxyamination (to protect carbonyl groups) and silylation steps to ensure complete derivatization across a wide range of metabolites. researchgate.net A recent finding showed that drying samples between the methoximation and trimethylsilylation steps can significantly increase signal intensity by two- to tenfold for a variety of metabolites. biorxiv.org

The development of more robust, efficient, and versatile derivatization methods will be crucial for achieving more accurate and comprehensive metabolic profiles in which quinic acid is a key component. oup.com

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological significance of quinic acid, researchers are moving beyond targeted metabolite analysis and toward the integration of multiple "omics" data streams. nih.gov This systems biology approach combines metabolomics with genomics, transcriptomics, and proteomics to build a holistic picture of cellular processes. nih.govfrontiersin.org By linking changes in quinic acid levels with gene expression, protein abundance, and other metabolic shifts, a deeper, systems-level understanding of its function can be achieved. nih.gov

Emerging research highlights the power of this approach:

Elucidating Disease Pathways: In studies of complex human diseases, multi-omics integration has implicated quinic acid in specific pathways. For example, an integrative analysis identified quinic acid as a critical active component potentially involved in the insulin (B600854) signaling pathway and AGE-RAGE signaling pathway in diabetes. researchgate.net

Understanding Plant Stress Responses: In plants, integrating metabolomics with transcriptomics reveals how quinic acid metabolism is coordinated with gene expression in response to abiotic stress. nih.gov This can help identify key regulatory networks and candidate genes for developing more resilient crops. researchgate.net

Deciphering Developmental Processes: The role of quinic acid in plant development, such as flowering, is being unraveled through multi-omics. An untargeted metabolomics study identified quinic acid as a key metabolite associated with early flowering in Angelica sinensis. nih.gov Subsequent analysis linked its accumulation to the regulation of genes in the gibberellin and jasmonic acid pathways. nih.gov

These integrative studies allow researchers to move from simply quantifying quinic acid to understanding its dynamic role within intricate regulatory networks, connecting its presence to functional outcomes at the whole-organism level. nih.govnih.gov

Application of Chemoinformatics and Machine Learning for Enhanced Compound Identification

The identification of Quinic acid, TMS, and its numerous derivatives from complex GC-MS data is a significant bottleneck in metabolomics. Chemoinformatics and machine learning (ML) are emerging as powerful tools to address this challenge. nih.gov These computational approaches can process vast datasets, recognize complex patterns, and predict chemical properties, thereby enhancing the speed and accuracy of compound identification. acs.orgresearchgate.netmi-6.co.jp

Key applications in this area include:

Improved Spectral Library Searching: Traditional compound identification relies on matching the experimental mass spectrum to a reference library. bioscientifica.com ML algorithms, particularly deep convolutional neural networks, are being developed to improve this matching process. These models go beyond simple similarity scores, learning the nuances of mass spectra to reduce incorrect identifications by 9–23% in tested datasets. acs.org

Prediction of Molecular Properties: AI and ML models can predict the physicochemical properties and biological activities of compounds from their structure, a field known as Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.comresearchgate.net This can help prioritize novel or uncharacterized quinic acid derivatives for further study.

In Silico Spectral Generation: A major limitation of library-based identification is the frequent absence of a reference spectrum for a detected compound. AI-driven tools are being developed to predict mass spectra and fragmentation patterns in silico. bioscientifica.com This would allow for the putative identification of novel quinic acid derivatives even when authentic standards are unavailable.

Automated Data Processing: ML algorithms can automate and improve various stages of data processing, including peak picking, deconvolution of overlapping peaks, and correction for retention time shifts, leading to more accurate and reproducible quantification. researchgate.netmi-6.co.jp

By leveraging these advanced computational tools, researchers can more effectively navigate the complex data generated by GC-MS metabolomics, leading to more confident identification of quinic acid and its related metabolites and accelerating biological discoveries. nih.govbioscientifica.com

Elucidation of Complex Metabolic Networks and Regulatory Mechanisms

Quinic acid is a central node in plant and microbial metabolism, primarily as part of the shikimate and phenylpropanoid pathways. mdpi.commdpi.com These pathways are responsible for the biosynthesis of a vast array of essential compounds, including aromatic amino acids, lignin (B12514952), and chlorogenic acids (esters of quinic acid and hydroxycinnamic acids). mdpi.commdpi.com Future research aims to move beyond a linear view of these pathways to a detailed understanding of the complex, interconnected metabolic networks and the precise mechanisms that regulate them.

Emerging areas of investigation include:

Pathway Branching and Flux: Quinic acid sits (B43327) at a crucial branch point. It can be converted to dehydroquinic acid and enter the shikimate pathway, or it can be used as an acyl acceptor to form hydroxycinnamoyl-quinic acids (HCQAs), such as chlorogenic acid. mdpi.comfrontiersin.org Understanding the regulatory switches that control the metabolic flux between these competing pathways is a key research focus. Enzymes like hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) and quinate hydroxycinnamoyl transferase (HQT) are critical players whose dual functions and substrate preferences are under intense study. frontiersin.orgfrontiersin.org

Transcriptional Regulation: The expression of genes encoding pathway enzymes is tightly controlled. In the fungus Neurospora crassa, the entire set of genes for quinic acid catabolism is located in a single "qa gene cluster," which is controlled by a sophisticated system involving an activator and a repressor protein. nih.govresearchgate.net In plants, transcription factors from families like MYB, WRKY, and ERF have been shown to regulate the expression of structural genes involved in the synthesis of chlorogenic acid from quinic acid. frontiersin.org Identifying these regulators and how they respond to developmental and environmental cues is crucial.

Inter-pathway Crosstalk: The quinic acid pathway does not operate in isolation. It is interconnected with primary metabolism (e.g., carbohydrate metabolism, which provides the precursor phosphoenolpyruvate) and other secondary metabolic pathways. nih.govmdpi.com For example, studies have shown that quinic acid accumulation is linked to the regulation of the gibberellin and jasmonic acid hormone pathways. nih.gov Elucidating this crosstalk is essential for a complete picture of its regulatory role.

A deeper understanding of these networks and their regulation will provide opportunities for metabolic engineering, for instance, to enhance the production of valuable HCQAs in plants or to engineer microbes for the biosynthesis of quinic acid-derived compounds. mdpi.comgoogle.com

Expanding the Chemical Space of Quinic Acid-Derived Chiral Fragments for Diverse Applications

Quinic acid is a naturally abundant and inexpensive cyclitol that is rich in stereochemical information, containing four chiral centers. researchgate.netcolab.ws This makes it an ideal starting material in "chiral pool synthesis," where its pre-existing stereochemistry is used to construct complex, enantiomerically pure molecules. researchgate.netbuchler-gmbh.com Historically, it has served as a key chiron for the synthesis of important pharmaceuticals like the antiviral drug oseltamivir. buchler-gmbh.com Future research is focused on developing new synthetic methodologies to expand the variety of chiral building blocks that can be derived from quinic acid, opening doors to a wider range of applications.

Significant research efforts are directed towards:

Novel Synthetic Transformations: Researchers are developing innovative chemical reactions to selectively modify the functional groups of quinic acid. One such advancement is the borane-catalyzed stereoselective cleavage of C-O bonds (deoxygenation). acs.orgrequimte.pt By carefully choosing protecting groups and reaction conditions, different hydroxyl groups can be selectively removed, leading to a diverse array of defunctionalized chiral fragments that were not previously accessible. acs.orgrequimte.pt

Scaffolds for Complex Molecule Synthesis: The rigid, three-dimensional structure of quinic acid derivatives provides a robust template for controlling stereochemistry in subsequent reactions. nih.gov This has been exploited in the synthesis of complex natural product fragments, such as a key C14-C26 fragment of the potent anticancer agent Halaven (Eribulin). nih.gov

Development of Bio-active Compounds: The quinic acid scaffold itself is being used to generate new classes of bioactive molecules. By making modifications, such as creating amide derivatives at the carboxylic acid position, potent inhibitors of the pro-inflammatory transcription factor NF-kappaB have been discovered. researchgate.net

Applications in Asymmetric Catalysis: The chiral nature of quinic acid derivatives makes them potential candidates for use as chiral ligands or auxiliaries in asymmetric catalysis, a field that is critical for the efficient synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

By expanding the "chemical space" of accessible quinic acid-derived fragments, chemists can harness nature's stereochemical blueprint to create novel and valuable molecules for medicine, materials science, and catalysis. acs.orgrequimte.pt

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.